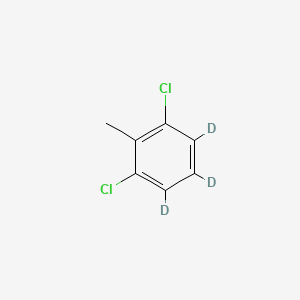

2,6-Dichlorotoluene-3,4,5-D3

Descripción general

Descripción

2,6-Dichlorotoluene-3,4,5-D3 is a deuterated form of 2,6-dichlorotoluene, which is a chlorinated aromatic hydrocarbon. This compound is commonly used as a reference standard in analytical chemistry and has applications in medical, environmental, and industrial research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,6-Dichlorotoluene-3,4,5-D3 can be synthesized through the chlorination of 4-toluenesulfonyl chloride followed by desulfonation . Another method involves the chlorination of 2-chlorotoluene using a directional chlorination catalyst such as CY-2, which reacts with chlorine under controlled temperature and reaction depth to produce 2,6-dichlorotoluene .

Industrial Production Methods

The industrial production of 2,6-dichlorotoluene typically involves the use of Lewis acid catalysts like FeCl3 and AlCl3 to catalyze the chlorination of 2-chlorotoluene . This method is preferred due to its efficiency and the ability to control the selectivity of the desired isomer.

Análisis De Reacciones Químicas

Types of Reactions

2,6-Dichlorotoluene-3,4,5-D3 undergoes various chemical reactions, including:

Oxidation: This reaction can convert the methyl group to a carboxyl group, forming dichlorobenzoic acid.

Reduction: The compound can be reduced to form dichlorotoluene derivatives.

Substitution: Halogen substitution reactions can occur, leading to the formation of different chlorinated products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Halogenation reactions often use chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like FeCl3.

Major Products Formed

Oxidation: Dichlorobenzoic acid

Reduction: Dichlorotoluene derivatives

Substitution: Various chlorinated toluene compounds

Aplicaciones Científicas De Investigación

Analytical Chemistry Applications

-

Internal Standard in Mass Spectrometry :

2,6-Dichlorotoluene-3,4,5-D3 serves as an internal standard in mass spectrometry. Its isotopic labeling allows researchers to correct for variations in instrument response and matrix effects during quantitative analysis. The mass difference between deuterium and hydrogen enables clear differentiation between the analyte and the internal standard during analysis. -

Nuclear Magnetic Resonance Spectroscopy :

The presence of deuterium enhances the capabilities of nuclear magnetic resonance (NMR) spectroscopy by providing detailed insights into molecular interactions and dynamics. This application is crucial for understanding reaction mechanisms and molecular behavior in various environments.

Biological Applications

-

Mechanistic Studies :

This compound is used in mechanistic investigations within organic chemistry. By tracking the fate of deuterium-labeled atoms during reactions, researchers can elucidate reaction pathways and mechanisms. -

Environmental Monitoring :

The compound is utilized in studies assessing the environmental impact of dichlorotoluene derivatives. Its isotopic labeling facilitates the tracing of chemical pathways and transformations in biological systems or environmental settings .

Case Study 1: Mechanistic Investigation

A study utilized this compound to investigate the reaction mechanisms involved in electrophilic aromatic substitution reactions. By incorporating this labeled compound into reaction mixtures, researchers were able to trace the movement of deuterium atoms through various intermediates, providing insights into the kinetics and mechanisms at play.

Case Study 2: Environmental Fate Studies

In another study focused on environmental monitoring, researchers employed this compound to trace the degradation pathways of dichlorotoluene compounds in soil samples. The isotopic labeling allowed for precise measurement of degradation rates and identification of transformation products.

Mecanismo De Acción

The mechanism of action of 2,6-Dichlorotoluene-3,4,5-D3 involves its interaction with molecular targets and pathways. The compound can undergo proton attack on the methyl group, leading to rearrangement and formation of different isomers during chemical reactions . This process is influenced by the presence of catalysts and reaction conditions, which determine the selectivity and yield of the desired products.

Comparación Con Compuestos Similares

2,6-Dichlorotoluene-3,4,5-D3 is unique due to its deuterated form, which makes it valuable as a reference standard. Similar compounds include:

2,4-Dichlorotoluene: Used as a precursor for the synthesis of fire retardants and antioxidants.

2,5-Dichlorotoluene: Utilized in the production of pesticides and herbicides.

3,5-Dichlorotoluene: Employed in the synthesis of propyzamide, a commercial pesticide.

These compounds share similar chemical properties but differ in their specific applications and the positions of chlorine atoms on the benzene ring.

Actividad Biológica

2,6-Dichlorotoluene-3,4,5-D3 is a deuterated derivative of 2,6-dichlorotoluene, notable for its potential applications in pharmacology and environmental studies. The incorporation of deuterium can influence the biological activity and metabolic pathways of the compound, making it a subject of interest in various research fields. This article explores the biological activity of this compound through a review of current literature, case studies, and relevant research findings.

- Molecular Formula : C₇H₅Cl₂D₃

- Molecular Weight : 190.027 g/mol

- CAS Number : 1219804-28-0

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its pharmacokinetics and toxicological effects. The deuteration of the compound is believed to affect its metabolic stability and bioavailability.

Pharmacokinetics

Deuterated compounds often exhibit altered pharmacokinetic profiles compared to their non-deuterated counterparts. Research indicates that deuteration can lead to:

- Increased Metabolic Stability : Deuterium substitution may reduce the rate of metabolic degradation by enzymes, potentially extending the compound's half-life in biological systems .

- Altered Absorption and Distribution : Studies have shown that deuterated drugs can have different absorption rates and distribution patterns due to changes in lipophilicity and molecular interactions .

Toxicological Studies

Toxicity assessments have been conducted on various dichlorotoluene isomers, with findings relevant to this compound:

These studies suggest that while acute toxicity may be low for certain isomers like 2,6-Dichlorotoluene, chronic exposure could lead to significant organ damage.

Case Study 1: Metabolic Pathway Analysis

In a study examining the metabolic pathways of dichlorotoluenes in rodents, researchers found that deuterated compounds exhibited different enzyme interactions compared to their non-deuterated forms. This was attributed to the kinetic isotope effect where the presence of deuterium led to slower reaction rates during metabolic processing .

Case Study 2: Environmental Impact Assessment

Research on the environmental persistence of dichlorotoluenes highlighted that deuterated versions may degrade at different rates compared to their non-deuterated counterparts. This has implications for assessing the ecological risks associated with industrial releases of these compounds .

Propiedades

IUPAC Name |

1,5-dichloro-2,3,4-trideuterio-6-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3/i2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMEDNTFWIHCBRK-NRUYWUNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])Cl)C)Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601276127 | |

| Record name | Benzene-1,2,3-d3, 4,6-dichloro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601276127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358731-95-0 | |

| Record name | Benzene-1,2,3-d3, 4,6-dichloro-5-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=358731-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene-1,2,3-d3, 4,6-dichloro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601276127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.